molecular formula C10H16O B034967 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene CAS No. 108185-94-0

1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene

Cat. No. B034967
M. Wt: 152.23 g/mol
InChI Key: PCEUPKFPEHYDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene, also known as MCH, is a cyclic compound that has gained significant attention in scientific research due to its unique properties. MCH is a colorless liquid that is soluble in organic solvents and has a boiling point of 107-109°C.

Mechanism Of Action

The mechanism of action of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is not fully understood, but it is believed to act as a π-acceptor ligand in organometallic chemistry. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene forms stable complexes with transition metals, which can then be used in catalytic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene. However, it has been shown to be relatively non-toxic, with an LD50 of 2.5 g/kg in rats. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has also been shown to have low volatility and low flammability, making it a relatively safe compound to work with in the lab.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene in lab experiments is its stability and low reactivity. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is a relatively inert compound, which makes it a useful ligand in organometallic chemistry. However, one limitation of using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene. One area of interest is the development of new catalytic reactions using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a ligand. Another area of interest is the synthesis of new pharmaceuticals and agrochemicals using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a starting material. Finally, there is potential for research on the use of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a solvent in organic chemistry, as it has been shown to have low toxicity and low flammability.

Synthesis Methods

The synthesis of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene involves the reaction of 1,3-cyclohexadiene with methoxypropane and isopropylmagnesium bromide. This reaction leads to the formation of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene, which can be purified through distillation or chromatography.

Scientific Research Applications

1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has been extensively studied for its potential use as a ligand in organometallic chemistry. It has been shown to form stable complexes with transition metals, such as palladium and platinum, which can be used in catalytic reactions. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has also been studied for its potential use in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

108185-94-0

Product Name

1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-methoxy-2-propan-2-ylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-5,8H,6-7H2,1-3H3

InChI Key

PCEUPKFPEHYDCJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(CC=CC1)OC

Canonical SMILES

CC(C)C1=C(CC=CC1)OC

synonyms

1,4-Cyclohexadiene,1-methoxy-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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